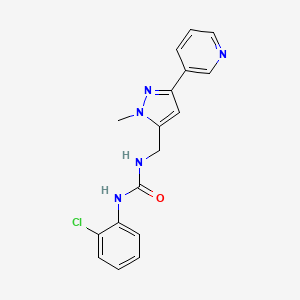
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as CMPU, is a chemical compound that has been widely used in scientific research for its potential as a modulator of various biological processes.
Aplicaciones Científicas De Investigación
Environmental Science Applications
Pesticide Exposure and Biomonitoring
Urea derivatives, including those with chlorophenyl groups, are significant in environmental science, especially in studies related to pesticide exposure and biomonitoring. Egeghy et al. (2011) discuss the importance of understanding the environmental presence and health impacts of pesticides, with a focus on urinary metabolite concentration measurements from children exposed to various pesticides, highlighting the need for further research in this area (Egeghy et al., 2011).
Chlorophenols in Environmental Processes
Chlorophenols, closely related to chlorophenyl groups, are reviewed by Peng et al. (2016) for their role in Municipal Solid Waste Incineration (MSWI) and their potential as precursors for dioxins, stressing the environmental impact and the pathways of chlorophenol transformation and fate in such settings (Peng et al., 2016).
Pharmaceutical Applications
Drug Design and Biological Activities
Jagtap et al. (2017) emphasize the significance of urea in drug design, highlighting its role in enhancing drug-target interactions and modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This review showcases various urea derivatives as modulators of biological targets, underlining the versatility and importance of urea motifs in medicinal chemistry (Jagtap et al., 2017).
Urease Inhibitors for Gastric and Urinary Tract Infections
Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors, highlighting their potential applications in treating infections caused by Helicobacter pylori and Proteus species in the gastric and urinary tracts. This review reflects the ongoing search for effective and safe urease inhibitors in pharmaceutical development (Kosikowska & Berlicki, 2011).
Materials Science Applications
Electrochemical Surface Finishing and Energy Storage
Tsuda, Stafford, and Hussey (2017) discuss the application of urea in electrochemical technologies, particularly in surface finishing and energy storage using room-temperature haloaluminate ionic liquids. This review presents the advancements and potential of using urea in electrochemical applications, highlighting its role in developing novel materials and technologies (Tsuda et al., 2017).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-13(9-16(22-23)12-5-4-8-19-10-12)11-20-17(24)21-15-7-3-2-6-14(15)18/h2-10H,11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLMTQCSMTLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S)-3-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2952915.png)
![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)
![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)
![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)
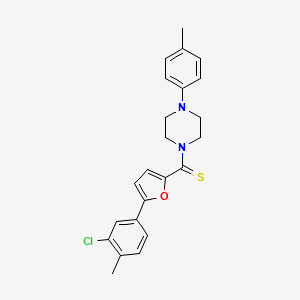

![N-(3,5-dimethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2952926.png)
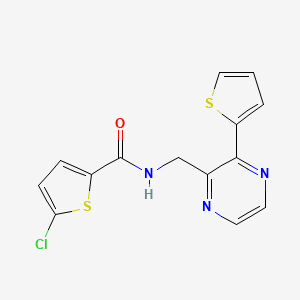
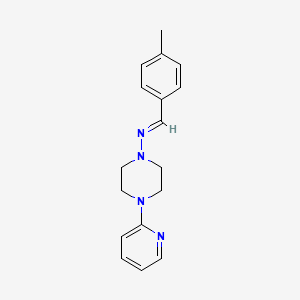
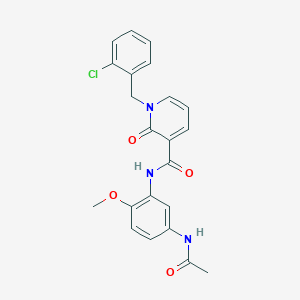
![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)
![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2952934.png)